
Ácido 1-(Tian-4-il)pirrolidina-3-carboxílico
Descripción general
Descripción
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO2S and its molecular weight is 215.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
El anillo de pirrolidina, que es parte de la estructura del "Ácido 1-(Tian-4-il)pirrolidina-3-carboxílico", es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamio saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Potencial Anticancerígeno
Se han sintetizado e evaluado híbridos de tiosemicarbazona de pirrolidina, que podrían incluir potencialmente "this compound", por su potencial anticancerígeno in vitro contra diversas líneas celulares cancerosas . Estas incluyen líneas celulares cancerosas A549 (cáncer de pulmón), CH1 (carcinoma de ovario humano) y SW480 (cáncer de colon) .
Fármacos Antiinflamatorios
Los análogos de pirrol y pirrolidina se han utilizado en el desarrollo de fármacos antiinflamatorios . El papel específico del "this compound" en esta aplicación requeriría más investigación.
Antibióticos
Los análogos de pirrol y pirrolidina también han encontrado aplicaciones en el desarrollo de antibióticos . Las propiedades antibacterianas de estos compuestos podrían potenciarse potencialmente por la presencia del grupo tian-4-il en "this compound".
Fármacos para Reducir el Colesterol
Los análogos de pirrol y pirrolidina se han utilizado en el desarrollo de fármacos para reducir el colesterol . El papel específico del "this compound" en esta aplicación requeriría más investigación.
Agentes Antituberculosos
Los análogos de pirrol y pirrolidina se han utilizado en el desarrollo de agentes antituberculosos . El papel específico del "this compound" en esta aplicación requeriría más investigación.
Mecanismo De Acción
Pyrrolidine Scaffold in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Targets and Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the degradation of fatty acid ethanolamides, such as N-acylethanolamine acid amidase (NAAA) . The interaction with NAAA suggests that 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid may influence the metabolism of fatty acids and related compounds. Additionally, its thiazolidine ring structure allows it to form stable complexes with metal ions, which can further modulate its biochemical activity.
Cellular Effects
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli . This antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes. Furthermore, 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid has been found to affect gene expression related to inflammatory responses, suggesting potential anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of action of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, its interaction with N-acylethanolamine acid amidase (NAAA) leads to the inhibition of this enzyme, resulting in altered fatty acid metabolism . Additionally, 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid can modulate gene expression by binding to transcription factors and influencing their activity. This binding can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid in in vitro and in vivo studies has demonstrated sustained antimicrobial and anti-inflammatory effects, although the magnitude of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal metabolic processes, and potential damage to vital organs. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in the degradation of fatty acid ethanolamides . This interaction can influence metabolic flux and alter the levels of specific metabolites. Additionally, the compound’s thiazolidine ring structure allows it to participate in redox reactions, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help determine the compound’s localization and accumulation in different cellular compartments . For example, 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid may be transported into cells via amino acid transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum. The compound’s distribution can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
1-(Thian-4-yl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the endoplasmic reticulum can impact protein folding and secretion processes. Understanding the subcellular localization of 1-(Thian-4-yl)pyrrolidine-3-carboxylic acid is crucial for elucidating its precise mechanisms of action.
Propiedades
IUPAC Name |
1-(thian-4-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c12-10(13)8-1-4-11(7-8)9-2-5-14-6-3-9/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZGBLYJLRDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)

![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)


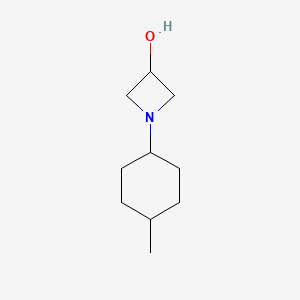
![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)
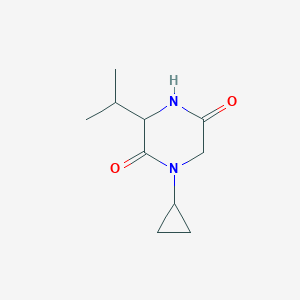
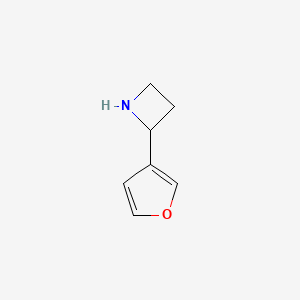
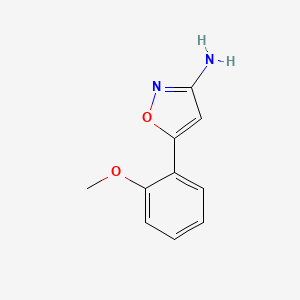
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid](/img/structure/B1469246.png)
![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)
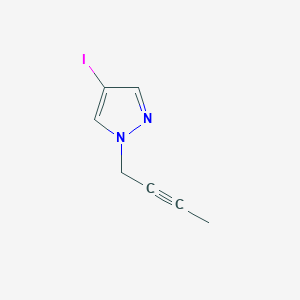
![(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1469251.png)
